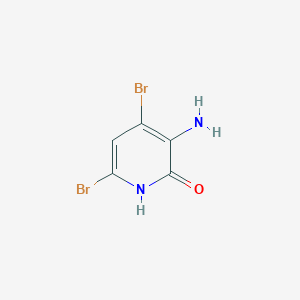

3-Amino-4,6-dibromopyridin-2-ol

Description

3-Amino-4,6-dibromopyridin-2-ol is a brominated pyridine derivative featuring amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 2, respectively, and bromine atoms at positions 4 and 6. Its molecular formula is C₅H₄Br₂N₂O, with a molar mass of 267.81 g/mol.

Properties

IUPAC Name |

3-amino-4,6-dibromo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-3(7)9-5(10)4(2)8/h1H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEYNLMXNPALRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-4,6-dibromopyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 3-amino-2-hydroxypyridine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Importance

3-Amino-4,6-dibromopyridin-2-ol serves as a precursor for synthesizing various pharmacologically active compounds. Its structure allows it to act as a scaffold in drug design, particularly for developing agents targeting specific biological pathways.

- Antiviral Activity : Research has indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Studies suggest that pyridinols can inhibit the growth of certain pathogens, making them potential candidates for antibiotic development .

Synthesis of Novel Compounds

This compound is utilized as a building block in synthesizing more complex molecules. Its functional groups allow for various chemical modifications that lead to new derivatives with enhanced properties.

| Compound | Modification | Application |

|---|---|---|

| 6-Amino-4-bromo-pyridin-3-ol | Hydroxylation | Antibiotic synthesis |

| 3-Amino-imidazo[1,2-a]pyridines | Cyclization | Antitubercular agents |

| 5-Hydroxy-2-pyridones | Biocatalytic synthesis | Antioxidants |

Case Study: Antibiotic Development

A study demonstrated the synthesis of 6-amino-pyridin-3-ols from this compound using biocatalytic methods. The resulting compounds exhibited significant antibacterial activity against resistant strains, highlighting the potential of this compound in developing new antibiotics .

Biological Studies and Mechanistic Insights

Research involving this compound has provided insights into its biological mechanisms. The compound's ability to interact with various biological targets makes it valuable in studying disease mechanisms.

Mechanism of Action

The compound has been shown to influence several biochemical pathways:

- Inhibition of Enzymatic Activity : Studies indicate that derivatives can inhibit enzymes involved in metabolic pathways, which is critical in developing treatments for metabolic disorders .

- Cell Signaling Modulation : Research suggests that pyridine derivatives can modulate cell signaling pathways, potentially leading to therapeutic applications in cancer treatment .

Material Science Applications

In addition to its biological applications, this compound is explored for its potential use in material sciences.

Polymer Chemistry

The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its unique structure contributes to the formation of polymers with desirable thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dibromopyridin-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms may also play a role in enhancing its binding affinity to certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-4,6-dibromopyridin-2-ol with structurally related pyridine and heterocyclic derivatives, emphasizing substituent positions, reactivity, and safety considerations.

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Key Comparisons:

Hydroxyl and amino groups act as directing groups in electrophilic substitutions, differentiating it from non-hydroxylated analogs like 3-Amino-5-bromopyridin-4-ol.

Structural Variations: 2-Aminopyridin-3-ol lacks bromine but shares the -NH₂/-OH motif, making it less reactive toward halogen-specific reactions but suitable for simpler derivatization . 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol incorporates iodine and hydroxymethyl groups, enabling diverse reactivity (e.g., nucleophilic displacement at iodine sites) but posing higher environmental risks .

3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine demonstrates fused-ring versatility, enabling ultrasonic-assisted synthesis of bioactive heterocycles with improved yields (87–93%) .

Safety and Handling: Bromine- and iodine-containing compounds require stringent PPE (e.g., particulate filters, gloves) due to toxicity and environmental persistence . Non-halogenated analogs like 2-Aminopyridin-3-ol pose fewer hazards but still necessitate skin protection .

Research Findings and Trends

- Synthetic Efficiency: Ultrasonic irradiation, as demonstrated for pyrazolo-pyridine derivatives, reduces reaction times and improves yields compared to conventional methods . This approach could be adapted for this compound synthesis.

- Pharmaceutical Relevance : Brominated pyridines are critical in developing kinase inhibitors or antimicrobial agents, leveraging halogen bonds for target binding.

Biological Activity

3-Amino-4,6-dibromopyridin-2-ol (CAS Number: 50786-37-3) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 251.91 g/mol

- Structure : The compound features two bromine atoms and an amino group at specific positions on the pyridine ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with nucleophiles in biological systems.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It could act as a ligand for various receptors, modulating signaling pathways.

- Oxidative Stress Modulation : Its structure suggests potential antioxidant properties, possibly mitigating oxidative stress in cells.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Cancer Research : A study investigated the compound's cytotoxic effects on various cancer cell lines. Results indicated that it selectively inhibited the proliferation of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against several bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.

- Neuroprotective Effects : Research has also focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.